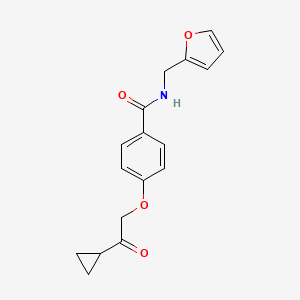

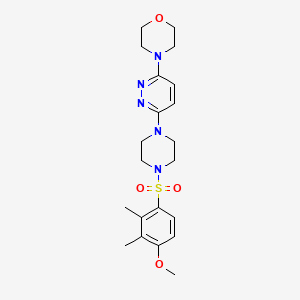

N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

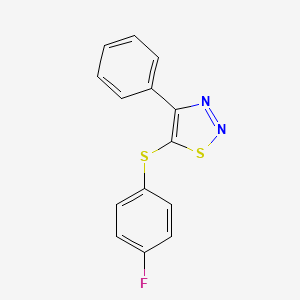

N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as APEO, is a chemical compound that has been extensively studied for its potential applications in scientific research. APEO is a small molecule that is structurally similar to other oxalamide compounds, and is synthesized using a multi-step process that involves the use of various reagents and solvents.

Aplicaciones Científicas De Investigación

Catalytic Protodeboronation

This compound has been utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The ability to perform protodeboronation under mild conditions opens up new pathways for creating complex molecules and can be applied to the synthesis of natural products and pharmaceuticals.

Suzuki–Miyaura Cross-Coupling

The compound plays a role in the Suzuki–Miyaura cross-coupling reactions as a potential catalyst or ligand . This reaction is widely used for forming carbon-carbon bonds, which is a fundamental step in the construction of various organic molecules, including agrochemicals, pharmaceuticals, and materials science.

Radical-Polar Crossover Reactions

It may be involved in radical-polar crossover reactions, which are a class of transformations that allow for the combination of radical and polar mechanisms . These reactions are particularly useful for the construction of complex molecular architectures with high precision.

Homologation Reactions

Homologation reactions, which involve the lengthening of carbon chains, could potentially use this compound as a reagent or catalyst . Such reactions are crucial in the synthesis of larger organic compounds from smaller ones, which is a common requirement in drug development and materials chemistry.

Functional Group Transformations

The compound could be used to facilitate various functional group transformations, such as oxidations, aminations, halogenations, and more . These transformations are essential for modifying the chemical properties of molecules to achieve desired reactivity and stability.

Synthesis of Organoboron Compounds

Lastly, it might be used in the synthesis of organoboron compounds, which are key intermediates in many organic reactions . The versatility of organoboron compounds makes them invaluable in modern synthetic chemistry for creating a wide array of chemical entities.

Propiedades

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c1-16(27)24-18-8-5-9-19(14-18)25-22(29)21(28)23-10-11-26-12-13-30-20(15-26)17-6-3-2-4-7-17/h2-9,14,20H,10-13,15H2,1H3,(H,23,28)(H,24,27)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVSYALINBAJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]thio}-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2874756.png)

![Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate](/img/structure/B2874758.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2874763.png)

![Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2874764.png)

![N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2874768.png)

![N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2874772.png)